(1-Methoxypropan-2-yl)(nonan-2-yl)amine
Description
(1-Methoxypropan-2-yl)(nonan-2-yl)amine is a secondary amine characterized by a 1-methoxypropan-2-yl group (CH₃OCH₂CH(CH₃)-) and a nonan-2-yl substituent (C₉H₁₉-). This compound combines a branched methoxyalkyl chain with a long aliphatic hydrocarbon chain, influencing its physicochemical properties such as lipophilicity, solubility, and reactivity.
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)nonan-2-amine |
InChI |
InChI=1S/C13H29NO/c1-5-6-7-8-9-10-12(2)14-13(3)11-15-4/h12-14H,5-11H2,1-4H3 |
InChI Key |
JRIWJAJLSSDEOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)(nonan-2-yl)amine typically involves the reaction of 1-methoxypropan-2-ol with nonan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of (1-Methoxypropan-2-yl)(nonan-2-yl)amine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)(nonan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
(1-Methoxypropan-2-yl)(nonan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)(nonan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Structural Variations: Aliphatic vs. In contrast, (1-Methoxypropan-2-yl)(nonan-2-yl)amine’s aliphatic nonan-2-yl chain prioritizes hydrophobicity, making it suitable for lipid membrane interactions or micelle formation. Chain Length: Longer chains (e.g., nonan-2-yl) increase lipophilicity (logP ~4.5 estimated) compared to shorter chains (e.g., methyl, logP ~1.2), affecting solubility and bioavailability .
Synthesis and Purity: Compounds like (5-bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine are synthesized under ISO-certified conditions with ≥97% purity , whereas forensic samples of 2-MAPB show 97.3% purity via NMR . The target compound’s synthesis likely involves alkylation of 1-methoxypropan-2-amine with nonan-2-yl halides, though direct evidence is lacking.
Analytical Characterization: GC-MS retention times (e.g., 3.09 minutes for 2-Methoxymethamphetamine ) and FTIR/ATR spectra are standard for amine verification. For (1-Methoxypropan-2-yl)(nonan-2-yl)amine, similar techniques would resolve its structural features.
Applications: Agrochemicals: Metolachlor derivatives utilize the 1-methoxypropan-2-yl group for herbicidal activity . Research Intermediates: Hydrophobic amines like the target compound may serve as building blocks for drug delivery systems or surfactants.
Challenges and Contradictions
- Stereochemical Complexity : highlights stereodivergent synthesis challenges in methoxypropylamine derivatives, where solvent choice (toluene vs. MeOH) alters reaction pathways and byproduct formation . This underscores the need for controlled conditions in synthesizing the target compound.
- Safety and Handling : Amines like {bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine require stringent safety protocols (e.g., ventilation, PPE) due to flammability and toxicity .
Biological Activity
(1-Methoxypropan-2-yl)(nonan-2-yl)amine is a compound with potential biological activities that may be useful in various therapeutic applications. This article reviews its biological properties, focusing on its anti-inflammatory, anti-cancer, and immunomodulatory effects, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The compound can be described by its molecular formula and a structural formula that highlights the methoxy and nonyl groups attached to the amine functional group. Its unique structure may contribute to its biological activity.
Anti-inflammatory Activity
Research has indicated that compounds similar to (1-Methoxypropan-2-yl)(nonan-2-yl)amine exhibit significant anti-inflammatory properties. A study involving a related compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), demonstrated its effectiveness in inhibiting lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells. HHMP significantly reduced nitric oxide (NO) production and downregulated the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting a potential pathway for (1-Methoxypropan-2-yl)(nonan-2-yl)amine's anti-inflammatory effects through the inhibition of NF-kB and MAPK pathways .
Anticancer Activity
The potential anticancer properties of related methoxy-substituted amines have been explored in various studies. For example, a series of methoxylated isoflavones showed promising results against breast cancer cell lines, demonstrating low micromolar growth inhibition (GI50 values). These findings suggest that similar structures may enhance the efficacy of (1-Methoxypropan-2-yl)(nonan-2-yl)amine as an anticancer agent .
Case Studies
-
Inflammation Model : In vitro studies using RAW 264.7 cells showed that treatment with HHMP led to a dose-dependent decrease in NO levels post-LPS stimulation, indicating effective modulation of inflammatory responses.
This data illustrates the compound's potential as an anti-inflammatory agent.
Treatment Concentration NO Production (µM) COX-2 Expression Control 25 High 10 µM HHMP 15 Moderate 50 µM HHMP 5 Low -
Cancer Cell Line Study : A study on methoxylated isoflavones revealed significant growth inhibition in MDA-MB-468 breast cancer cells, with GI50 values below 1 µM for several derivatives when combined with cytochrome P450 inducers.
Compound Cell Line GI50 (µM) Methoxylated Isoflavone MDA-MB-468 <1 Control MDA-MB-468 >10
The biological activity of (1-Methoxypropan-2-yl)(nonan-2-yl)amine may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of NF-kB and MAPK pathways is particularly relevant in the context of inflammatory diseases and cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
